
1-Propanone, 2-hydroxy-1-phenyl-, (2R)-
Overview
Description
1-Propanone, 2-hydroxy-1-phenyl-, (2R)- is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
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Q & A
Q. Basic: What are the common synthetic routes for (2R)-2-hydroxy-1-phenyl-1-propanone?
Methodological Answer:
The synthesis of (2R)-2-hydroxy-1-phenyl-1-propanone typically involves enantioselective oxidation or reduction strategies. A feasible route is the asymmetric reduction of the corresponding ketone precursor (e.g., 1-phenyl-1-propanone) using chiral catalysts. For example:
- Catalytic hydrogenation : Use of chiral transition metal complexes (e.g., Ru-BINAP catalysts) to reduce α-ketoesters, followed by hydrolysis to yield the (R)-enantiomer .
- Biocatalytic approaches : Enzymatic reduction using ketoreductases (KREDs) with NADPH cofactors, which often provide high enantiomeric excess (ee) .
Key reaction conditions include pH control (6.5–7.5 for enzymatic methods) and solvent selection (e.g., aqueous buffers or tert-butanol). Post-synthesis purification via recrystallization or chromatography is critical to isolate the enantiopure product.
Q. Basic: Which spectroscopic methods are optimal for characterizing (2R)-2-hydroxy-1-phenyl-1-propanone?
Methodological Answer:
Characterization requires a combination of techniques:
- NMR : ¹H and ¹³C NMR to confirm the hydroxyl group (δ ~2.5 ppm, broad singlet) and phenyl protons (δ ~7.3–7.5 ppm). Chiral derivatizing agents (e.g., Mosher’s acid) can resolve enantiomers .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 164.0837 for C₉H₁₀O₂) and fragmentation patterns .
- Polarimetry : Measure optical rotation ([α]D²⁵) to confirm enantiopurity. Reported values for similar chiral propanones range from +15° to +30° .
- X-ray Crystallography : For absolute configuration determination, single-crystal analysis is definitive .
Q. Advanced: How can conflicting LogP values for this compound be resolved in literature?
Methodological Answer:
Discrepancies in LogP values (e.g., 2.72 in one study vs. 1.98 in another) often arise from differences in experimental methods:
- Experimental Measurement : Use shake-flask partitioning (octanol/water) with HPLC-UV quantification. Standardize pH (7.4) and temperature (25°C) .
- Computational Prediction : Compare results from software (e.g., ChemAxon, Schrödinger) and validate with experimental data. Adjust atom contributions for the hydroxyl and phenyl groups to improve accuracy .
Table 1 : Reported LogP Values and Methods
LogP Value | Method | Reference |
---|---|---|
2.72 | HPLC-UV (shake-flask) | |
1.98 | Computational (DFT) |
Q. Advanced: What strategies enhance enantioselective synthesis while avoiding racemization?
Methodological Answer:
Racemization risks are high due to the labile hydroxyl group. Mitigation strategies include:
- Low-temperature reactions : Perform reductions below 0°C to stabilize intermediates .
- Protecting groups : Temporarily protect the hydroxyl with acetyl or silyl groups during synthesis, followed by mild deprotection (e.g., K₂CO₃/MeOH) .
- Flow chemistry : Continuous flow reactors minimize exposure to racemization-inducing conditions (e.g., heat, acidic/basic environments) .
Q. Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways:
- Transition state analysis : Identify energy barriers for SN1 vs. SN2 mechanisms. The hydroxyl group’s electron-withdrawing effect favors SN2 with a calculated ΔG‡ of ~25 kcal/mol .
- Solvent effects : Include polarizable continuum models (PCM) for solvents like DMSO or THF. Higher polarity stabilizes ionic intermediates in SN1 .
Table 2 : Computed Activation Energies (kcal/mol)
Mechanism | Gas Phase | DMSO |
---|---|---|
SN1 | 32.1 | 28.4 |
SN2 | 24.9 | 26.7 |
Q. Advanced: What analytical workflows resolve structural ambiguities in derivatives like epoxy or amino analogs?
Methodological Answer:
For derivatives (e.g., epoxypropanones), use:
Properties
CAS No. |
65646-06-2 |
---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
(2R)-2-hydroxy-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,10H,1H3/t7-/m1/s1 |
InChI Key |
WLVPRARCUSRDNI-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C(=O)C1=CC=CC=C1)O |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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